2-(Ethoxymethyl)pyrrolidine
Overview
Description
2-(Ethoxymethyl)pyrrolidine is a chemical compound that is related to various pyrrolidine derivatives, which are of significant interest in the field of organic chemistry due to their presence in numerous bioactive molecules and potential use in synthetic applications. While the provided papers do not directly discuss 2-(Ethoxymethyl)pyrrolidine, they do provide insights into the synthesis, molecular structure, and chemical reactions of related pyrrolidine compounds, which can be extrapolated to understand the properties and reactivity of 2-(Ethoxymethyl)pyrrolidine.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. For instance, 2-(Acylmethylene)pyrrolidine derivatives are synthesized via intermolecular decarbonylative Mannich reactions from methyl ketones and 1-alkyl-1-pyrroliniums, which are generated in situ from 1-alkylprolines . This biomimetic approach provides direct access to a series of 2-(acylmethylene)pyrrolidine alkaloids. Similarly, new polyfunctional 2-pyrrolidinones can be synthesized from methyl 2-(carboethoxyhydroxymethyl)acrylate through Michael addition with primary amines . These methods highlight the versatility of pyrrolidine synthesis and suggest potential pathways for synthesizing 2-(Ethoxymethyl)pyrrolidine.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is often elucidated using various spectroscopic techniques. For example, the crystal structure of a pyrrolidine derivative synthesized from L-proline was characterized using IR, 1H NMR, 13C NMR, HRMS spectra, and single-crystal X-ray diffraction analysis . The study of molecular structures is crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. Acid-catalyzed oligomerization of 2-(hydroxymethyl)pyrroles can lead to the formation of porphyrinogens and hexaphyrinogens . Additionally, 2-hydroxypyrazolo[1,5-a]pyridine, a related heterocyclic compound, undergoes nitrosation, nitration, and bromination, demonstrating the reactivity of the pyrrolidine ring system . These reactions are indicative of the types of transformations that 2-(Ethoxymethyl)pyrrolidine may also undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups at beta-positions can affect the outcome of oligomerization reactions . The X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid reveals intramolecular and intermolecular hydrogen bonding, which can impact the compound's stability and reactivity . These properties are important for the practical application of pyrrolidine derivatives in chemical synthesis.
Scientific Research Applications
In another study, a series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides were prepared and tested for their antiviral and anticancer activity . The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .
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- Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds .
- It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature .
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Antiviral and Anticancer Research
- A series of novel pyrrolidine-functionalized purine and pyrimidine nucleosides were prepared and tested for their antiviral and anticancer activity .
- The newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .
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Chiral Auxiliaries in Asymmetric Synthesis
- Chiral pyrrolidine auxiliaries are frequently used in diastereoselective synthesis, due to good availability and efficient transfer of chirality via the rigid pyrrolidine scaffold .
- The most prominent examples of pyrrolidine auxiliaries are proline esters as chiral auxiliaries via enamine derivatives .
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- Pyrrolidine is a versatile scaffold used in the discovery of biologically active compounds .
- It’s used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
- The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, have been described in the literature from 2015 to date .
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Metal–Organic Frameworks and Covalent-Organic Frameworks
- Proline, a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions .
- The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
- In this regard, metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) show superiority because of their crystalline structure, rational designable and tunable framework .
Future Directions
properties
IUPAC Name |
2-(ethoxymethyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-9-6-7-4-3-5-8-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXBWKFANYNBEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610409 | |
Record name | 2-(Ethoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxymethyl)pyrrolidine | |
CAS RN |
883538-81-6 | |
Record name | 2-(Ethoxymethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.